molecular formula C15H26O B1246377 (2E,6E)-hedycaryol

(2E,6E)-hedycaryol

Cat. No.: B1246377
M. Wt: 222.37 g/mol
InChI Key: SDMLCXJKAYFHQM-MKJLVJGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-hedycaryol is a germacrane sesquiterpenoid that is germacra-1(10),4-diene carrying an additional hydroxy substituent at position 11. It has a role as a plant metabolite and a volatile oil component. It is a germacrane sesquiterpenoid and a tertiary alcohol.

Scientific Research Applications

Bioactivity and Druglikeness

Research indicates that (2E,6E)-hedycaryol exhibits significant bioactive properties. A study highlighted its potential for high human intestinal absorption and permeability across Caco-2 cells, suggesting favorable pharmacokinetic properties for oral administration . However, it scored a negative druglikeness score, indicating challenges in its development as a pharmaceutical agent .

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, it was shown to have an inhibitory concentration (IC50) of 2.57 µM against HepG2 cells, indicating potent anticancer activity . This makes it a candidate for further research in cancer therapeutics.

Carbocation Stability

Recent studies have focused on the stability of carbocation intermediates derived from this compound. The stability trends among hedycaryol-derived carbocations have been analyzed using density functional theory calculations. The findings suggest that specific intramolecular interactions contribute to the stability of these intermediates, which is crucial for understanding the synthesis and reactivity of terpenes .

Natural Sources

This compound is primarily derived from various plant species, particularly those in the Camellia genus. For instance, a terpene synthase gene identified in Camellia brevistyla has been linked to the production of hedycaryol, which plays a role in attracting pollinators due to its fragrant properties . This highlights its ecological significance beyond mere chemical applications.

Comparison of Bioactive Properties

The following table summarizes the bioactive properties and pharmacological profiles of this compound compared to other sesquiterpenes:

CompoundIC50 (µM)Druglikeness ScoreHuman Intestinal AbsorptionCaco-2 Permeability
This compound2.57-1.38HighHigh
7-epi-α-eudesmolNot reportedPositiveModerateModerate
CitralNot reportedPositiveHighHigh

Case Study: Anticancer Research

In a study focused on the anticancer properties of natural compounds, this compound demonstrated significant cytotoxicity against HepG2 liver cancer cells. The mechanism involved apoptosis induction through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . This case emphasizes the potential therapeutic applications of hedycaryol in oncology.

Case Study: Stability Analysis

A comparative analysis of carbocation stability revealed that hedycaryol-derived carbocations exhibit unique stability trends due to specific intramolecular interactions not present in other similar compounds like germacrene A . This insight is valuable for synthetic chemists aiming to optimize terpene synthesis pathways.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6+,13-9+/t14-/m1/s1

InChI Key

SDMLCXJKAYFHQM-MKJLVJGCSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(C)(C)O)/C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(C)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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